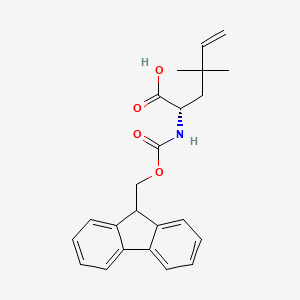

![molecular formula C9H18ClNO2 B2861582 (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2361610-03-7](/img/structure/B2861582.png)

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

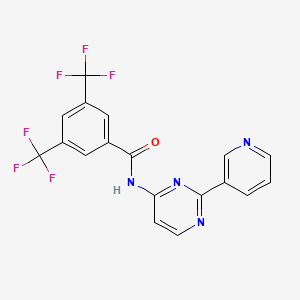

“(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is a fascinating chemical compound used in scientific research. It’s a spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The compound has a unique structure and properties that make it a valuable tool for studying drug delivery systems, biomaterials, and medicinal chemistry.

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is unique as it simultaneously possesses 3D structural properties and inherent rigidity . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical And Chemical Properties Analysis

The physical form of “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is a powder . It has a molecular weight of 209.67 . The compound is stored at room temperature .Scientific Research Applications

Synthesis Methods

Research has developed efficient strategies for synthesizing azaspirocyclic core structures, which are crucial for the construction of natural products such as halichlorine and pinnaic acids. An intramolecular ene reaction of acylnitroso compounds has been utilized for this purpose, demonstrating the versatility of azaspirocyclic compounds in synthetic organic chemistry (Matsumura et al., 2003).

Structural Analysis

X-ray crystallography has provided detailed insights into the structures of azaspirocyclic compounds. For instance, the synthesis and crystal structure analysis of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane revealed its chiral nature and conformational details, highlighting the importance of structural analysis in understanding the properties of these compounds (Wen, 2002).

Biological Applications

Azaspirocyclic compounds have been explored for their antibacterial properties. A study on triaza and dioxa aza spiro derivatives demonstrated their potent in vitro antibacterial activity against various bacterial species, indicating the potential of azaspirocyclic compounds in developing new antibacterial agents (Natarajan et al., 2021).

Anticancer Activity

The anticancer activity of azaspirocyclic compounds has also been investigated. New derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, with some compounds showing moderate to high inhibition activities. This research underscores the potential of azaspirocyclic compounds in cancer therapy (Flefel et al., 2017).

Optical Material Applications

Azaspirocyclic compounds have found applications in the field of nonlinear optical materials. The study and characterization of such materials, like 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), have highlighted their potential in developing devices for optical applications (Kagawa et al., 1994).

Safety And Hazards

The safety information for “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

(8R,9S)-6-azaspiro[4.5]decane-8,9-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-7-5-9(3-1-2-4-9)10-6-8(7)12;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPYDZAPQYXBIR-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C(CN2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

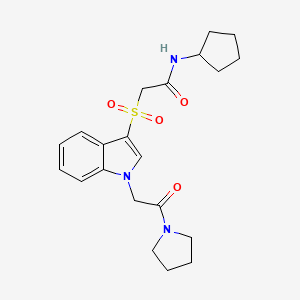

![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)

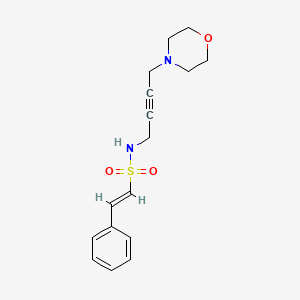

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

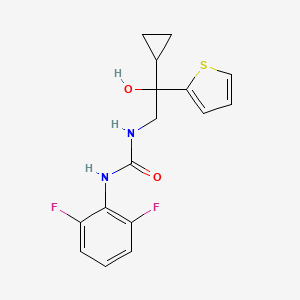

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861519.png)